molecular formula C24H20N2O2S B2926478 2,2-diphenyl-N-(4-(thiazol-2-yloxy)benzyl)acetamide CAS No. 2034616-84-5

2,2-diphenyl-N-(4-(thiazol-2-yloxy)benzyl)acetamide

Cat. No.: B2926478
CAS No.: 2034616-84-5
M. Wt: 400.5
InChI Key: UVNPPHWEJTXEAX-UHFFFAOYSA-N
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Description

2,2-diphenyl-N-(4-(thiazol-2-yloxy)benzyl)acetamide is a chemical compound with the molecular formula C24H20N2O2S and a molecular weight of 400.5. It is a part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation .

Scientific Research Applications

Antitumor Activity Evaluation

A study on the synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives, which are structurally related to 2,2-diphenyl-N-(4-(thiazol-2-yloxy)benzyl)acetamide, demonstrated considerable anticancer activity against some cancer cell lines. This class of compounds was synthesized using 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group and screened for their potential antitumor activity in vitro against approximately 60 human tumor cell lines derived from nine neoplastic diseases. Among the tested compounds, some showed significant anticancer activity, indicating the potential of these derivatives for cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Corrosion Inhibition

Another application of related acetamide derivatives is in corrosion inhibition. A study synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives via amidation reactions and evaluated them as corrosion inhibitors. The synthesized compounds were tested with steel coupons in acidic medium and showed promising inhibition efficiencies. This research suggests that acetamide derivatives can serve as effective corrosion inhibitors in various industrial applications (Yıldırım & Cetin, 2008).

Synthesis of Modafinil and Its Derivatives

Research into the synthesis of modafinil, a drug used in the treatment of narcolepsy and sleeping disorders, and its derivatives, involves compounds structurally related to this compound. The synthesis process includes reactions that afford benzhydrylsulfanyl acetic acid, which is further treated to yield acetamide derivatives. These studies highlight the importance of such compounds in the pharmaceutical industry for the development of therapeutic agents (Taghizadeh, 2017).

Pharmacological Evaluation for Analgesic and Anti-inflammatory Activity

Diphenylamine derivatives, including those structurally similar to this compound, were synthesized and evaluated for their analgesic and anti-inflammatory activity. These compounds were characterized and showed promising results in treating pain and inflammation, indicating their potential as new therapeutic agents for managing these conditions (Kumar & Mishra, 2020).

Properties

IUPAC Name

2,2-diphenyl-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c27-23(22(19-7-3-1-4-8-19)20-9-5-2-6-10-20)26-17-18-11-13-21(14-12-18)28-24-25-15-16-29-24/h1-16,22H,17H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNPPHWEJTXEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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